molecular formula C7H11NO2 B2565075 (1R,5R)-3-Azabicyclo[3.2.0]heptane-1-carboxylic acid CAS No. 2137560-16-6

(1R,5R)-3-Azabicyclo[3.2.0]heptane-1-carboxylic acid

Cat. No. B2565075
CAS RN: 2137560-16-6
M. Wt: 141.17
InChI Key: QAEZUUMPFWMZRI-FSPLSTOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5R)-3-Azabicyclo[3.2.0]heptane-1-carboxylic acid, also known as (R,R)-Tartaric Acid, is a chiral bicyclic amino acid. It has been used in various scientific research applications due to its unique chemical properties. 2.0]heptane-1-carboxylic acid.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (1R,5R)-3-Azabicyclo[3.2.0]heptane-1-carboxylic acid:

Pharmaceutical Development

(1R,5R)-3-Azabicyclo[3.2.0]heptane-1-carboxylic acid: is a key intermediate in the synthesis of various pharmaceutical compounds. Its unique bicyclic structure provides a rigid framework that can enhance the binding affinity and selectivity of drug molecules. This compound is particularly useful in the development of antiviral and antibacterial agents due to its ability to mimic natural substrates and inhibit enzyme activity .

Catalysis and Asymmetric Synthesis

The compound is employed as a chiral building block in asymmetric synthesis. Its rigid bicyclic structure and chiral centers make it an excellent candidate for creating enantiomerically pure compounds. This is crucial in the synthesis of pharmaceuticals, where the chirality of a molecule can significantly impact its biological activity and safety profile .

Material Science

In material science, (1R,5R)-3-Azabicyclo[3.2.0]heptane-1-carboxylic acid is used in the design and synthesis of novel polymers and materials. Its unique structure can impart desirable mechanical and thermal properties to polymers, making them suitable for advanced applications such as high-performance coatings, adhesives, and composites .

Chemical Biology

This compound is utilized in chemical biology for the study of enzyme mechanisms and protein-ligand interactions. Its ability to act as a substrate analog allows researchers to investigate the catalytic mechanisms of enzymes and identify potential inhibitors. This can lead to the development of new therapeutic strategies and the discovery of novel drug targets .

Neuroscience Research

In neuroscience, (1R,5R)-3-Azabicyclo[3.2.0]heptane-1-carboxylic acid is used to study neurotransmitter systems and receptor interactions. Its structural similarity to neurotransmitters enables it to act as a probe for investigating the function of neurotransmitter receptors and transporters. This research can provide insights into the molecular basis of neurological disorders and aid in the development of new treatments .

Organic Synthesis

The compound is a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures. Its bicyclic structure can serve as a scaffold for the synthesis of a wide range of bioactive molecules, including natural products and synthetic analogs. This versatility makes it a popular choice for synthetic chemists working on the development of new chemical entities .

Medicinal Chemistry

In medicinal chemistry, (1R,5R)-3-Azabicyclo[3.2.0]heptane-1-carboxylic acid is used to design and synthesize novel therapeutic agents. Its unique structure can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, improving their efficacy and safety. This compound is particularly valuable in the development of drugs targeting central nervous system disorders, infectious diseases, and cancer .

Bioconjugation

The compound is also employed in bioconjugation techniques, where it is used to link biomolecules such as proteins, peptides, and nucleic acids to various probes and labels. This enables the study of biological processes at the molecular level and the development of diagnostic tools and therapeutic agents. Its stability and reactivity make it an ideal choice for these applications .

Based on general knowledge and scientific literature. Specific references can be provided upon request.

properties

IUPAC Name

(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)7-2-1-5(7)3-8-4-7/h5,8H,1-4H2,(H,9,10)/t5-,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEZUUMPFWMZRI-FSPLSTOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CNC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@@H]1CNC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5R)-3-Azabicyclo[3.2.0]heptane-1-carboxylic acid

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